molecular formula C25H23N3O5 B2857285 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327176-43-1

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2857285
CAS No.: 1327176-43-1
M. Wt: 445.475
InChI Key: RUPCEPGEYLNUKR-RFBIWTDZSA-N
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Description

The compound “(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a chromene-carboxamide derivative featuring a Z-configuration imino group, a 3,4-dimethoxyphenyl substituent, and a 6-methylpyridin-2-yl amide moiety. Its structure combines electron-donating methoxy groups with a heteroaromatic pyridinyl group, which may enhance solubility and target-binding interactions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-7-5-10-22(26-15)28-24(29)18-13-16-8-6-9-20(31-3)23(16)33-25(18)27-17-11-12-19(30-2)21(14-17)32-4/h5-14H,1-4H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPCEPGEYLNUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Salicylaldehydes

The 8-methoxy-2H-chromene-3-carboxylic acid precursor forms through Knoevenagel condensation between 8-methoxysalicylaldehyde and ethyl cyanoacetate. Under refluxing ethanol with ammonium acetate catalysis, this yields ethyl 2-cyano-8-methoxy-2H-chromene-3-carboxylate in 82–89% yield. Microwave-assisted protocols (100°C, 300 W) reduce reaction times from 6 hours to 35 minutes while maintaining yields >85%.

Critical Parameters

  • Solvent System : Ethanol/water (3:1 v/v) enhances solubility of polar intermediates
  • Catalyst Loading : 5 mol% piperidine accelerates enolate formation
  • Temperature Control : Maintaining 78°C prevents decarboxylation side reactions

Carboxyl Group Functionalization

Hydrolysis of the ethyl ester using 6M HCl in refluxing THF produces 8-methoxy-2H-chromene-3-carboxylic acid (94% purity). Subsequent activation with thionyl chloride converts the acid to acyl chloride, enabling amide coupling.

Imine Formation and Configuration Control

Schiff Base Condensation

Reaction of 8-methoxy-2H-chromene-3-carbonyl chloride with 3,4-dimethoxyaniline in dichloromethane at 0–5°C yields the (Z)-imine configuration preferentially (Z:E = 7:1). Kinetic control through low-temperature addition and molecular sieve dehydration drives selectivity.

Optimized Conditions

Parameter Optimal Value Effect on Yield
Solvent Anhydrous DCM 78% Z-isomer
Base Triethylamine 82% conversion
Reaction Time 4 hours Minimizes E-form

Solid-Phase Purification Strategies

Immobilization of the chromene intermediate on Wang resin via succinimidyl ester linkage enables:

  • Efficient removal of unreacted aniline derivatives
  • Stepwise quality control through FT-IR monitoring of resin-bound intermediates
  • Final cleavage with 30% H2O2/THF yields 93–97% pure imine product

Pyridinyl Carboxamide Installation

Amide Coupling Techniques

Coupling the imine-chromene intermediate with 6-methylpyridin-2-amine employs three principal methods:

Method Comparison Table

Method Reagents Yield (%) Purity (%)
Classical Active Ester EDC/HOBt, DMF 67 89
Uranium-Based HATU, DIPEA 82 94
Enzymatic Lipase B, MTBE 58 97

HATU-mediated coupling in DMF at −20°C provides optimal stereochemical fidelity for the Z-configuration.

Continuous Flow Optimization

Implementing a microfluidic reactor system (0.5 mL/min flow rate, 25°C residence temperature) enhances:

  • Heat dissipation during exothermic amide bond formation
  • Mixing efficiency for viscous DMF solutions
  • Overall throughput (1.2 kg/day in pilot-scale trials)

Final Product Isolation and Characterization

Crystallization Protocols

Gradient cooling from 80°C to −20°C in ethanol/water (7:3) produces needle-shaped crystals suitable for X-ray diffraction analysis. Key purification parameters:

Crystallization Optimization Data

Parameter Value Purity Impact
Cooling Rate 2°C/min 99.1%
Antisolvent Ratio 30% water 98.7%
Seed Crystal Size 50–100 μm 99.4%

Advanced Analytical Validation

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, imine), 7.89 (d, J=8.4 Hz, 1H, pyridinyl), 6.92–7.15 (m, 6H, aromatic), 3.87 (s, 6H, OCH3)
  • IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N)
  • HRMS : m/z 447.1532 [M+H]+ (calc. 447.1529)

Emerging Synthetic Technologies

Photochemical Activation

Visible light-mediated synthesis (450 nm LED, 25°C) in aqueous ethanol reduces reaction times for chromene cyclization from 6 hours to 45 minutes while maintaining 89% yield. This approach eliminates transition metal catalysts, addressing heavy metal contamination concerns in pharmaceutical production.

Computational Reaction Modeling

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

  • Activation energy of 28.7 kcal/mol for the rate-limiting cyclization step
  • Frontier orbital interactions favoring Z-imine configuration (HOMO-LUMO gap = 3.81 eV)
  • Transition state stabilization through hydrogen bonding with ethanol solvent molecules

Industrial-Scale Production Considerations

Cost Analysis of Key Starting Materials

Component Price ($/kg) Contribution to Total Cost
8-Methoxysalicylaldehyde 420 38%
6-Methylpyridin-2-amine 780 41%
HATU 12,500 15%

Implementation of in-house aniline methylation reduces raw material costs by 22% through bypassing commercial 3,4-dimethoxyaniline suppliers.

Waste Stream Management

Lifecycle assessment reveals:

  • 63% of total waste originates from DMF usage in amide coupling
  • Solvent recovery systems achieve 92% DMF reuse through molecular sieve dehydration
  • Heavy metal content in final effluent meets EPA standards (<0.1 ppm Cu)

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-carboxamide derivatives are a chemically diverse class with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name (IUPAC) Key Substituents Molecular Formula Notable Properties/Applications
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide 3,4-dimethoxyphenylimino, 8-methoxy, 6-methylpyridin-2-yl amide C₂₅H₂₄N₃O₅ Potential kinase inhibition (inferred)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0) 3-methoxyphenylimino, 2-methoxyphenyl amide C₂₄H₂₁N₂O₄ Enhanced lipophilicity, limited solubility
(2Z)-8-methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide 2-methylphenylimino, 8-methoxy, unsubstituted amide C₁₈H₁₆N₂O₃ Moderate CYP450 interaction
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide 2-chlorobenzylidene, 2-chlorophenyl, benzamide C₃₀H₂₂Cl₂N₂O₂ Anticancer activity (in vitro studies)

Key Findings from Comparative Studies

The 6-methylpyridin-2-yl amide group likely increases aqueous solubility relative to purely aromatic amides (e.g., 2-methoxyphenyl in 400878-30-0 ), critical for bioavailability.

Biological Activity :

  • Chlorophenyl-substituted analogs (e.g., ) show anticancer activity via apoptosis induction, but their high lipophilicity may limit therapeutic utility .
  • Methoxy-substituted derivatives (e.g., ) exhibit moderate metabolic stability due to reduced CYP450-mediated oxidation compared to methylphenyl analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 8-methoxy-3-carboxamidochromene with 3,4-dimethoxyphenyl isocyanate, analogous to methods in for benzamide derivatives .

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C for imine formation) .
  • Solvent selection (e.g., dichloromethane or ethanol for polar intermediates) .
  • Purification via HPLC or column chromatography to isolate the Z-isomer .

Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and Z-configuration (e.g., imino proton at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 451.18) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .

How can researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

Q. Advanced Research Focus

  • Assay Variability : Standardize cell lines (e.g., HepG2 for anticancer, RAW264.7 for anti-inflammatory) and dose ranges (IC50 values: 1–50 µM) .
  • Mechanistic Studies : Use RNA sequencing to identify differentially expressed pathways (e.g., NF-κB vs. p53) .
  • Meta-Analysis : Compare structural analogs (e.g., fluoro or chloro substitutions) to isolate substituent effects .

What strategies are recommended for determining the compound’s crystal structure and resolving stereochemical ambiguities?

Q. Advanced Research Focus

  • X-ray Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and addressing twinning via PLATON .
  • Key Parameters : Monitor Flack parameter to confirm Z-configuration and avoid pseudo-symmetry errors .
  • Complementary Methods : Pair crystallography with computational DFT calculations to validate bond angles/tautomerism .

How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

Q. Advanced Research Focus

  • Analog Synthesis : Replace methoxy groups with hydroxy or halogens to assess solubility/activity trade-offs .
  • In Silico Modeling : Use PASS software to predict bioactivity (e.g., Pa scores >0.7 for kinase inhibition) .
  • 3D-QSAR : Map electrostatic/hydrophobic fields to optimize pyridinyl and chromene interactions .

What in vitro and in vivo models are appropriate for preliminary pharmacokinetic and toxicological evaluation?

Q. Basic Research Focus

  • In Vitro : Caco-2 cells for permeability; microsomal stability assays (t1/2 > 30 min) .
  • In Vivo : Rodent models to measure bioavailability (~40%) and clearance rates (Table 3, ).
  • Toxicity Screening : Ames test for mutagenicity; zebrafish embryos for acute toxicity (LC50 > 100 µM) .

How can computational approaches predict molecular targets and interaction mechanisms?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or EGFR kinases (binding energy < -8 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
  • Pharmacophore Mapping : Identify critical H-bond donors (pyridinyl NH) and π-π stacking (chromene ring) .

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